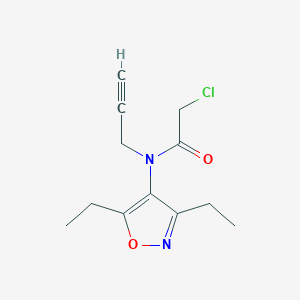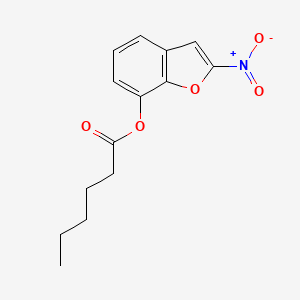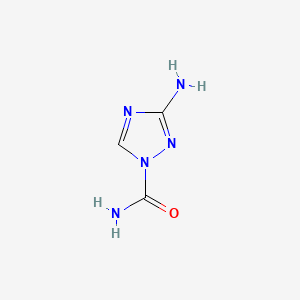![molecular formula C7H4N4S2 B12905148 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole CAS No. 57575-91-4](/img/structure/B12905148.png)
2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is a heterocyclic compound that features a unique fusion of thiazole and imidazo[1,2-b][1,2,4]thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones, followed by oxidative cyclization to form the imidazo[1,2-b][1,2,4]thiadiazole core . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole, which can exhibit different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by interacting with cellular pathways that regulate cell death .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazole: Shares a similar core structure but lacks the thiadiazole ring, resulting in different biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a thiazole ring, but with a triazole ring instead of imidazo[1,2-b][1,2,4]thiadiazole.
Uniqueness
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold for drug development .
特性
CAS番号 |
57575-91-4 |
|---|---|
分子式 |
C7H4N4S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole |
InChI |
InChI=1S/C7H4N4S2/c1-2-11-7(8-1)10-6(13-11)5-3-12-4-9-5/h1-4H |
InChIキー |
PKCHRNMYDPLPNW-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)N=C(S2)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


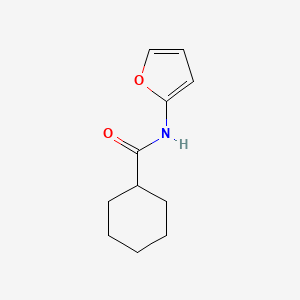
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
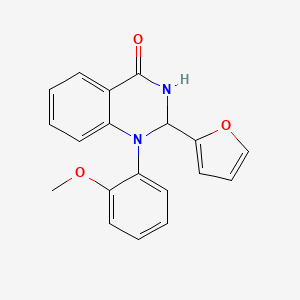
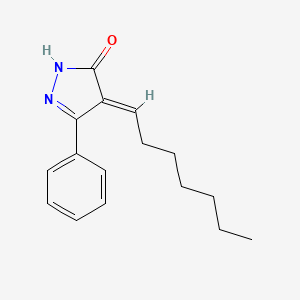
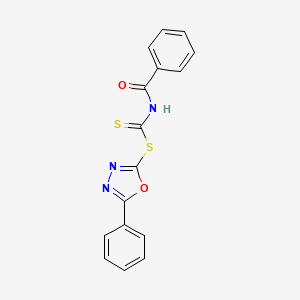
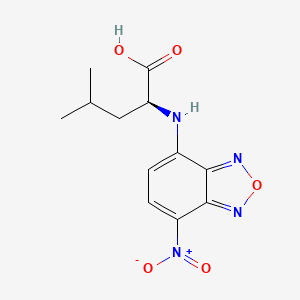
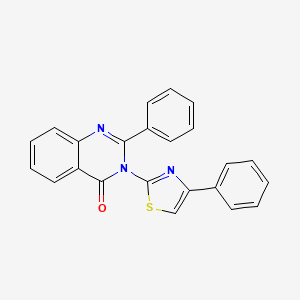
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
